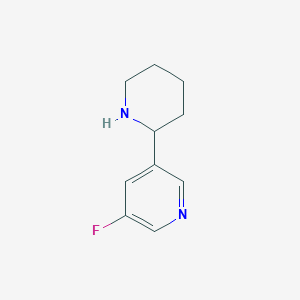

3-Fluoro-5-(piperidin-2-yl)pyridine

Description

3-Fluoro-5-(piperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 3 and a piperidin-2-yl group at position 5.

For example, amide coupling strategies, as described for related amine fragments (e.g., AM-1 in ), and procedures for attaching piperidinyl groups to pyridine rings () imply feasible synthetic routes .

Properties

Molecular Formula |

C10H13FN2 |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

3-fluoro-5-piperidin-2-ylpyridine |

InChI |

InChI=1S/C10H13FN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2 |

InChI Key |

OOAWOFFXGYIRGI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CN=C2)F |

Origin of Product |

United States |

Preparation Methods

Pyridine Ring Functionalization and Fluorination

The starting point is often a 3-fluoropyridine derivative, where the fluorine atom is introduced or already present on the pyridine ring. Selective fluorination can be achieved via halogenation reactions or by using commercially available fluorinated pyridines.

Formation of the Piperidine Ring via Catalytic Hydrogenation

A key step in preparing the piperidin-2-yl substituent on the pyridine ring is the reduction of the pyridine ring to the piperidine ring. This can be achieved by catalytic hydrogenation or dearomatization methods:

A known pyridine reducing system involves the use of pinacolborane (H-Bpin) and rhodium catalysts such as [Rh(COD)Cl]_2, which enable selective dearomatization and hydrogenation of the pyridine to the piperidine ring.

Optimization with second-generation rhodium catalysts (Rh-CAAC) has been shown to improve chemo- and diastereoselectivity, yielding high amounts of the desired fluorinated piperidine isomer.

The fluorine atom tends to adopt an axial orientation in the piperidine ring, which is favorable due to dipole interactions, influencing the stereochemical outcome.

Nucleophilic Substitution and Coupling Reactions

Nucleophilic substitution reactions can be used to replace the fluorine atom or to introduce the piperidine substituent onto the pyridine ring. For example, nucleophilic substitution of the fluoro group in a 3-fluoropyridine derivative with piperidine or piperidine derivatives under basic or acidic conditions can yield substituted piperidinyl-pyridines.

Suzuki-Miyaura coupling reactions have been employed to attach pyridine rings to arylboronic acids or related intermediates, facilitating the construction of complex pyridinyl-piperidine structures.

Protection and Isolation of Intermediates

Due to volatility and reactivity of some fluorinated piperidine intermediates, derivatization such as formation of trifluoroacetamide derivatives is used for isolation and purification.

Salt formation (e.g., hydrochloride or hemisuccinate salts) can improve stability and crystallinity of intermediates and final products.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting Material | Commercial 3-fluoropyridine or 3-fluoropyridine derivative | Fluorinated pyridine core |

| 2 | Catalytic Hydrogenation | H-Bpin, [Rh(COD)Cl]2 or Rh-CAAC catalyst, H2 gas, 45-50°C | Dearomatization and reduction to piperidine ring |

| 3 | Nucleophilic Substitution | Piperidine or substituted piperidine under basic/acidic conditions | Introduction of piperidin-2-yl substituent at 5-position |

| 4 | Derivatization | Trifluoroacetic anhydride for trifluoroacetamide formation | Stabilization and isolation of product |

| 5 | Salt Formation | Reaction with acids (e.g., hydrochloric acid, succinic acid) | Formation of stable crystalline salts |

Research Discoveries and Optimization Insights

The use of rhodium-based catalysts in hydrogenation steps has been critical for achieving high stereoselectivity and yield in the formation of fluorinated piperidine rings.

Lower reaction temperatures (60-70°C) during amination steps reduce product discoloration and improve purity.

Copper(I) oxide as a catalyst additive facilitates amination reactions at lower temperatures, enhancing product quality.

The axial orientation preference of fluorine in the piperidine ring has been rationalized by favorable dipole interactions, influencing the stereochemical outcome and stability of the product.

Suzuki coupling and Pd-catalyzed C–N bond formation are effective for assembling complex pyridinyl-piperidine frameworks with high regioselectivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Catalytic Hydrogenation (Rh-catalyst) | H-Bpin, [Rh(COD)Cl]2 or Rh-CAAC, H2 | 45-50°C, controlled pressure | High chemo- and stereoselectivity; good yields | Catalyst cost; need for optimization to avoid side products |

| Nucleophilic Substitution | Piperidine derivatives, base or acid | Elevated temperature or microwave-assisted | Direct introduction of piperidine substituent | Possible regioselectivity issues; side reactions |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Standard Suzuki conditions | Versatile for complex substitutions | Requires careful ligand and catalyst choice |

| Salt Formation | Succinic acid, hydrochloric acid | Ambient to mild heating | Improved stability and crystallinity | Additional purification step |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

3-Fluoro-5-(piperidin-2-yl)pyridine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(piperidin-2-yl)pyridine is influenced by its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, modulating their activity .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Comparison :

- Fluorine vs. Bromine/Chlorine : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and binding affinity in drug design. highlights that 3-fluoro pyridines exhibit superior herbicidal activity and reduced mammalian toxicity compared to chloro analogs, a trend likely applicable to 3-Fluoro-5-(piperidin-2-yl)pyridine .

Piperidinyl vs. Pyridinyl Substituents

- 3-Fluoro-5-(pyridin-3-yl)pyridine (): Replacing the piperidin-2-yl group with pyridin-3-yl alters electronic and steric profiles.

- Anabasine (3-[(2S)-Piperidin-2-yl]pyridine, ): Lacks the 3-fluoro substituent but shares the piperidinyl-pyridine backbone. Anabasine acts as a nicotinic acetylcholine receptor agonist, suggesting that fluorination in the target compound could modulate receptor selectivity or metabolic stability .

Substituent Position and Functional Groups

- 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (): Features a fluorophenyl group instead of piperidinyl. The hydroxyl and methoxy groups introduce hydrogen-bonding capacity, which contrasts with the basic amine in piperidine. Such differences significantly impact solubility and target interactions .

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (): These compounds demonstrate how chloro and aryl substituents influence antimicrobial activity. The absence of a piperidinyl group in these analogs underscores the importance of nitrogen saturation in the target compound’s pharmacodynamics .

Biological Activity

3-Fluoro-5-(piperidin-2-yl)pyridine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-5-(piperidin-2-yl)pyridine is CHFN, characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a piperidine moiety at the 5-position. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of 3-Fluoro-5-(piperidin-2-yl)pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and neurotransmitter receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the piperidinyl group contributes to the compound’s overall stability and bioavailability.

1. Receptor Modulation

Research indicates that 3-Fluoro-5-(piperidin-2-yl)pyridine may act as a modulator for neurotransmitter receptors in the central nervous system. Its structural characteristics allow it to influence receptor activity, potentially leading to therapeutic effects in neurological disorders.

2. Antitumor Activity

Compounds similar to 3-Fluoro-5-(piperidin-2-yl)pyridine have been investigated for their efficacy against various cancer cell lines. The presence of the piperidine ring is significant as it often enhances binding affinity to biological targets involved in tumor growth and proliferation.

3. Antiparasitic Properties

Some studies have explored the antiparasitic activity of pyridine derivatives, including those with piperidine substitutions. The incorporation of polar functionalities has been shown to improve solubility and metabolic stability while maintaining potent activity against parasites .

Case Studies and Research Findings

A summary of key research findings related to the biological activity of 3-Fluoro-5-(piperidin-2-yl)pyridine is presented in the table below:

Synthetic Routes

Several synthetic methods have been developed for preparing 3-Fluoro-5-(piperidin-2-yl)pyridine, often involving palladium-catalyzed cross-coupling reactions that facilitate the formation of carbon-nitrogen bonds between pyridine derivatives and piperidines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-5-(piperidin-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, such as halogenation followed by coupling. For example, Suzuki-Miyaura coupling can attach the piperidine moiety to the fluoropyridine core under palladium catalysis . Key factors include:

- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ optimizes coupling efficiency .

- Data Contradiction : Lower yields (<50%) are observed with electron-withdrawing substituents due to reduced nucleophilicity.

Q. How is structural characterization of 3-Fluoro-5-(piperidin-2-yl)pyridine performed using spectroscopic methods?

- Techniques :

- ¹H/¹³C NMR : Fluorine-induced splitting patterns (e.g., doublets at δ 8.5–8.7 ppm for pyridine protons) confirm regiochemistry .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 206.28 (C₁₁H₁₄FN₂) verify purity .

- X-ray crystallography : Resolves piperidine chair conformation and fluorine-pyridine planarity .

Advanced Research Questions

Q. How can enantiomeric mixtures of 3-Fluoro-5-(piperidin-2-yl)pyridine be resolved, given its chiral piperidine center?

- Methodology :

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane:IPA (90:10) for baseline separation .

- Diastereomeric salt formation : React with L-tartaric acid to crystallize enantiopure salts .

- Data Contradiction : Polar solvents reduce resolution efficiency due to increased solvation of chiral centers.

Q. How should researchers address contradictory bioactivity data for 3-Fluoro-5-(piperidin-2-yl)pyridine derivatives across assays?

- Approach :

- Assay standardization : Control variables like cell line (HEK293 vs. CHO) and incubation time (24h vs. 48h) .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

- Case Study : Derivatives with CF₃ substituents show potent in vitro inhibition of acetylcholinesterase (IC₅₀ = 50 nM) but poor in vivo efficacy due to blood-brain barrier impermeability .

Q. What computational strategies predict the binding affinity of 3-Fluoro-5-(piperidin-2-yl)pyridine to neurological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate interactions with nicotinic acetylcholine receptors (nAChR) using PDB ID 2QC1. Key residues: TrpB (π-π stacking) and AspA (hydrogen bonding) .

- MD simulations (GROMACS) : Assess ligand stability in lipid bilayers over 100 ns .

- Data Table :

| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| nAChR α7 | -9.2 | 120 ± 15 |

| MAO-B | -7.8 | >1000 |

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.